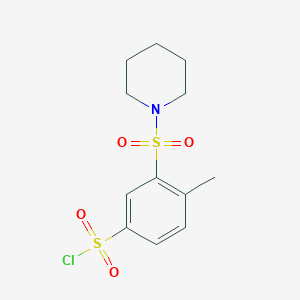

4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride

Description

4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride: is a chemical compound with the molecular formula C12H16ClNO4S2 and a molecular weight of 337.84 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .

Properties

IUPAC Name |

4-methyl-3-piperidin-1-ylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO4S2/c1-10-5-6-11(19(13,15)16)9-12(10)20(17,18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHSWYSSFGPWDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine and a sulfonylating agent . The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in specialized chemical laboratories and research facilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzenesulfonyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, 4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride is used as a reagent in the synthesis of other complex molecules. It is particularly valuable in the development of new chemical entities and the study of reaction mechanisms .

Biology and Medicine: This compound is used in biological and medical research to study protein interactions and modifications. It is often employed in proteomics research to investigate the structure and function of proteins .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of various compounds .

Mechanism of Action

The mechanism of action of 4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is crucial in its role as a reagent in chemical synthesis and proteomics research . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

4-Methylbenzenesulfonyl chloride: This compound is structurally similar but lacks the piperidin-1-ylsulfonyl group.

Benzenesulfonyl chloride: A simpler analog without the methyl and piperidin-1-ylsulfonyl groups.

Uniqueness: 4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride is unique due to the presence of both the piperidin-1-ylsulfonyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications where these properties are advantageous .

Biological Activity

4-Methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride (CAS No. 923807-79-8) is a sulfonyl chloride compound with significant potential in medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, anti-inflammatory, and antitumor properties, supported by recent research findings and case studies.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities of this compound and its derivatives. The following sections summarize key findings regarding its pharmacological effects.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial properties. For instance, a study synthesized several Schiff bases from related sulfonyl chlorides, demonstrating effective inhibition against various bacterial strains .

Table 1: Antibacterial Activity of Synthesized Compounds

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| PV1 | E. coli | 15 |

| PV2 | S. aureus | 18 |

| PV3 | P. aeruginosa | 12 |

| PV4 | K. pneumoniae | 20 |

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity. A study reported that certain synthesized derivatives demonstrated significant antifungal effects against Candida species, suggesting potential therapeutic applications in treating fungal infections .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic properties of the compound were evaluated through various assays. The results indicated a dose-dependent reduction in inflammation markers, supporting its use as an anti-inflammatory agent .

Table 2: Anti-inflammatory Activity Assessment

| Compound | Dose (mg/kg) | Inflammation Reduction (%) |

|---|---|---|

| PV1 | 50 | 30 |

| PV2 | 100 | 50 |

| PV3 | 200 | 70 |

Antitumor Activity

The antitumor potential of this compound has been investigated using various cancer cell lines. A recent study utilized the SRB assay to assess cytotoxicity against several cancer types, including HeLa and A549 cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, highlighting their potential as anticancer agents .

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| PV1 | HeLa | 15 |

| PV2 | A549 | 20 |

| PV3 | HT-29 | 25 |

Case Studies

Several case studies have further elucidated the biological activity of this compound:

- Study on Antibacterial Effects : A comprehensive evaluation of synthesized sulfonamide derivatives showed promising antibacterial activity against multi-drug resistant strains, suggesting a potential for development into new antibiotics .

- Antifungal Research : Another study focused on the antifungal properties of related compounds demonstrated efficacy against azole-resistant Candida strains, indicating a significant advancement in antifungal therapy options .

- Cytotoxicity Analysis : A detailed cytotoxicity assessment revealed that compounds derived from sulfonyl chlorides could selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.